SCH900353
Description
The Mitogen-Activated Protein Kinase (MAPK) Pathway as a Therapeutic Target in Preclinical Models
The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that acts as a critical conduit for transmitting extracellular signals to intracellular responses, ultimately regulating a diverse array of cellular processes nih.govmdpi.com. These processes include cell proliferation, differentiation, senescence, survival, and migration nih.govmdpi.commdpi.com. Aberrant activation of the MAPK pathway, often stemming from genetic and epigenetic alterations, is a hallmark of numerous diseases, most notably cancer nih.govmdpi.com.
The pathway typically initiates with extracellular stimuli, such as growth factors, binding to and activating receptor tyrosine kinases (RTKs) on the cell membrane nih.govfrontiersin.org. This leads to the sequential activation of RAS, RAF, MEK, and finally, Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) nih.govfrontiersin.orgnih.gov. Given its central role in oncogenesis, tumor progression, and drug resistance, the MAPK pathway has emerged as an attractive therapeutic target in preclinical cancer models nih.govaacrjournals.org. Inhibitors targeting various components of this cascade, including RAF and MEK, have demonstrated efficacy in preclinical studies aacrjournals.orgmdpi.com. However, a significant challenge in targeting the MAPK pathway is the frequent emergence of drug resistance, often due to the activation of compensatory feedback loops or reactivation of downstream signaling, such as ERK1/2 nih.govpatsnap.comnih.gov. This necessitates the exploration of inhibitors that can directly target the terminal kinases of the pathway, ERK1/2, to potentially circumvent upstream resistance mechanisms aacrjournals.orgaacrjournals.org.
Overview of ERK1/2 as Key Regulators in Cellular Processes and Disease Models
ERK1 and ERK2 (MAPK3 and MAPK1, respectively) are pivotal protein kinases within the MAPK signaling module, orchestrating a wide range of cellular functions mdpi.compatsnap.comresearchgate.netguidetomalariapharmacology.orgnih.gov. They are involved in the control of cell proliferation, differentiation, survival, metabolism, motility, and inflammation mdpi.compatsnap.comnih.govuchicago.edu. Once activated by MEK1/2, phosphorylated ERK1/2 can translocate to the nucleus, where they activate numerous transcription factors, regulate gene expression, and induce the synthesis of effector proteins, leading to changes in cell behavior frontiersin.orgnih.gov. ERK1/2 also phosphorylate cytoplasmic substrates, influencing processes like protein translation mdpi.comnih.gov.
Dysregulation of ERK1/2 signaling is implicated in the pathogenesis of various human diseases. In cancer, the abnormal activation of the ERK pathway contributes to uncontrolled cell growth, proliferation, and survival mdpi.compatsnap.com. ERK1/2 are also potent effectors of neuronal death and neuroinflammation in many central nervous system (CNS) diseases, including stroke, Alzheimer's disease (AD), and Parkinson's disease (PD) nih.gov. Furthermore, aberrant ERK1/2 activity has been linked to ischemia-reperfusion injury (IRI) in various organs, metabolic syndrome, and chronic inflammatory diseases frontiersin.orguchicago.edu. The critical and widespread involvement of ERK1/2 in both physiological and pathological processes underscores their significance as therapeutic targets nih.govuchicago.edu.
Contextualization of SCH900353 (MK-8353) as a Preclinical ERK Inhibitor
This compound, also known as MK-8353, is an orally bioavailable, selective, and potent small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1 (ERK1) and Extracellular Signal-Regulated Kinase 2 (ERK2) researchgate.netguidetomalariapharmacology.orgnih.govselleckchem.comnih.gov. Its development was aimed at improving the pharmacokinetic properties of earlier ERK inhibitors, such as SCH772984, which exhibited poor pharmacokinetics despite promising preclinical activity mdpi.comnih.govnih.gov. MK-8353 is an indazole-pyrrolidine derivative designed with a 3(S)-thiomethyl substitution on the pyrrolidine (B122466) core to enhance its oral bioavailability and retard amide metabolism mdpi.comresearchgate.netnih.gov.
MK-8353 operates through a dual mechanism, inhibiting both the catalytic activity of ERK1/2 and inducing a conformational change that prevents their phosphorylation and activation by MEK mdpi.comresearchgate.netguidetomalariapharmacology.org. Preclinical studies have demonstrated its high potency and selectivity. In in vitro kinase assays, MK-8353 inhibits activated ERK1 and ERK2 with low nanomolar IC50 values.
Table 1: In vitro Potency of MK-8353 against ERK1/2
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| Activated ERK1 | 23.0 selleckchem.comnih.gov | IMAP kinase assay selleckchem.comnih.gov |
| Activated ERK2 | 8.8 selleckchem.comnih.gov | IMAP kinase assay selleckchem.comnih.gov |
| Non-activated ERK2 | 0.5 selleckchem.comnih.gov | MEK1-ERK2-coupled assay selleckchem.comnih.gov |
MK-8353 exhibits remarkable kinase selectivity across a broad panel of human kinases, with minimal inhibition of other kinases at concentrations up to 0.1 µM selleckchem.comnih.gov. At 1.0 µM, only three kinases (CLK2, FLT4, and Aurora B) showed more than 50% inhibition selleckchem.comnih.gov.
In preclinical cancer models, MK-8353 has shown significant antitumor activity. It effectively reduced cell proliferation in various human cancer cell lines, including A2058, HT-29, and Colo-205 cells, with IC50 values in the nanomolar range selleckchem.com.
Table 2: MK-8353 Inhibition of Cell Proliferation in Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| A2058 | 371 selleckchem.com |
| HT-29 | 51 selleckchem.com |
| Colo-205 | 23 selleckchem.com |
In human malignant melanoma A2058 cells with BRAF V600E mutation, MK-8353 demonstrated a concentration-dependent decrease in the expression levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-RSK), an ERK1/2 substrate researchgate.net. Furthermore, treatment with MK-8353 in various human cancer xenograft models resulted in at least 50% tumor growth inhibition or regression in 83% of the tested animal models nih.gov. For instance, in Colo-205 colon cancer xenografts, MK-8353 significantly inhibited pERK within an hour of a single dose, although ERK1/2 activity rebounded after 10-12 hours nih.gov. These preclinical findings highlight MK-8353's potential as a therapeutic agent, particularly in cancers driven by MAPK pathway dysregulation, and its capacity to overcome resistance mechanisms associated with upstream MAPK inhibitors mdpi.comaacrjournals.orgnih.govnih.gov.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
SCH900353; SCH-900353; SCH 900353; MK-8353; MK 8353; MK8353.; NONE |
Origin of Product |
United States |
Molecular Mechanism of Action of Sch900353
Impact on Downstream Signaling Effectors
Modulation of other ERK-Dependent Substrates
The inhibition of ERK1/2 by SCH900353 directly impacts the phosphorylation and activity of numerous downstream ERK-dependent substrates. The ERK1/2 cascade is a central signaling pathway that regulates a wide array of cellular processes, including cell proliferation, differentiation, survival, apoptosis, gene transcription, migration, adhesion, and metabolism. mdpi.comnih.govportlandpress.comnih.govmdpi.com Over 200 distinct substrates of ERK1/2 have been identified, which are responsible for inducing and regulating these diverse processes. nih.govnih.govnih.gov
A key and well-documented example of an ERK-dependent substrate modulated by this compound is p90 ribosomal S6 kinase (RSK). researchgate.netchemietek.com this compound has been shown to decrease the phosphorylation of RSK (pRSK), indicating its effectiveness in disrupting downstream ERK signaling. researchgate.netchemietek.com RSK, comprising four isoforms (RSK1-RSK4), is a major effector of ERK1/2 kinases and plays roles in cell motility, invasiveness, mTOR regulation, and chemoresistance. mdpi.comnih.gov
Beyond RSK, ERK1/2 phosphorylates a diverse range of substrates located in various cellular compartments, and their modulation by ERK inhibitors like this compound can have widespread cellular effects. These substrates include:
Cytosolic Signaling Proteins : In addition to RSK, other cytosolic targets include MAPK-interacting serine/threonine kinase (MNK) and mitogen- and stress-activated protein kinase (MSK) (MSK1 and MSK2), which are also activated by ERK. mdpi.comnih.gov Cytoplasmic PLA2 is another identified ERK substrate. nih.gov The specific subcellular localization of ERK, influenced by scaffold proteins such as β-arrestin and MEK1 partner 1 (MP1), dictates its access to and phosphorylation of cytoplasmic versus nuclear targets. nih.govportlandpress.comnih.govnih.gov
Transcription Factors : A significant number of ERK substrates are transcription factors located in the nucleus, which are crucial for gene expression and cell fate decisions. These include ETS domain-containing protein Elk-1, proto-oncogenes c-FOS, c-Jun, and c-Myc, as well as cyclic AMP-dependent transcription factor ATF2. mdpi.comnih.govportlandpress.comnih.govphysiology.orgmdpi.com Other identified nuclear substrates include EGR1, FRA1, NGFI-A-binding protein 2 (Nab2), forkhead box protein K1 (Foxk1), and Disks large-associated protein 5 (Dlgap5/HURP). portlandpress.comphysiology.orgresearchgate.net In pancreatic beta cells, ERK activity modulates the transcription of insulin (B600854) genes by phosphorylating transcription factors like NEUROD1, PDX1, and MAFA, or inhibiting it through C/EBP beta. mdpi.com
Other Proteins : ERK-dependent phosphorylation also impacts the stability of proteins like Cyclin D1, which is maintained by sustained ERK activity. portlandpress.com The meiotic chromosome axis protein HTP-1 has also been identified as an ERK substrate, phosphorylated at serine-325. researchgate.net Nup50 is another verified ERK substrate. researchgate.net
The dynamic regulation of ERK signaling also involves negative feedback mechanisms, where ERK can phosphorylate upstream components like CRAF and BRAF to attenuate pathway strength, or induce the transcription of negative regulators such as DUSP5/6 and SPRY. nih.govmdpi.comnih.govmdpi.com By inhibiting ERK1/2, this compound effectively disrupts these complex regulatory networks, leading to a broad impact on the cellular phosphoproteome and transcriptome. portlandpress.com
Preclinical Efficacy and Antitumor Activity in Cellular and Animal Models
In Vitro Antiproliferative and Pro-Apoptotic Activities
SCH900353 exhibits robust inhibitory effects on cancer cell proliferation and induces apoptosis across various cellular models, particularly those with mutations in the BRAF and RAS pathways.
This compound is a highly potent inhibitor of activated ERK1 and ERK2, with half-maximal inhibitory concentration (IC50) values of 23.0 nM and 8.8 nM, respectively, and an IC50 of 0.5 nM for nonactivated ERK2 in IMAP kinase assays harvard.edu. The compound selectively targets ERK1/2, demonstrating high specificity over a panel of 227 human kinases, with minimal inhibition (less than 35% at 0.1 µM) of other kinases harvard.edu.
In BRAF-mutant cancer cell lines, this compound effectively suppresses downstream signaling. For instance, in human A2058 BRAFV600E-mutant melanoma cells, a concentration-dependent decrease in the phosphorylation of both ERK (pERK) and ribosomal S6 kinase (pRSK) was observed, with complete suppression of pERK1 and pERK2 achieved at 30 nM wikipedia.orgharvard.eduamericanelements.com. This inhibition of ERK phosphorylation is a key mechanism by which this compound exerts its effects wikipedia.orgharvard.edu.
This compound significantly inhibits the in vitro proliferation of various BRAFV600-mutant cancer cell lines, including those derived from melanoma and colorectal cancer americanelements.com. The antiproliferative activity of this compound in specific BRAF-mutant cell lines is summarized in the table below:
| Cell Line | Cancer Type | BRAF Status | IC50 for Cell Proliferation Inhibition (nM) |
| Colo-205 | Colorectal | BRAFV600-mutant | 23 harvard.edu |
| HT-29 | Colorectal | BRAFV600-mutant | 51 harvard.edu |
| A2058 | Melanoma | BRAFV600E-mutant | 371 harvard.edu |
Beyond BRAF-mutant cancers, this compound also demonstrates antiproliferative activity in RAS-mutant cancer cell lines americanelements.com. The constitutive activation of the RAS-RAF-MEK-ERK pathway, often driven by RAS mutations, is a common oncogenic event in various cancers. Inhibitors of ERK, such as this compound, are considered a promising therapeutic strategy for cancers driven by these RAS mutations, including those that have developed resistance to other MAPK pathway inhibitors wikipedia.org. Preclinical studies have shown that SCH772984, a compound with similar activity to this compound, effectively suppressed proliferation in RAS-mutant melanoma and colorectal cancer cell lines americanelements.com.
The inhibitory effects of this compound on cell proliferation and viability are consistently dose-dependent. As observed in A2058 BRAFV600E-mutant melanoma cells, this compound causes a dose-proportional decrease in the levels of phosphorylated ERK1, ERK2, and ribosomal S6 kinase, with complete suppression of pERK1 and pERK2 at 30 nM wikipedia.orgamericanelements.com. This dose-dependent inhibition of key signaling molecules directly correlates with its ability to decrease cell proliferation and increase apoptosis in BRAF/RAS-mutant melanoma and colon cancer cell lines americanelements.com. The varying IC50 values for cell proliferation across different cell lines (e.g., 23 nM for Colo-205, 51 nM for HT-29, and 371 nM for A2058) further underscore the dose-dependent nature of its antiproliferative effects harvard.edu.
Evaluation in RAS-Mutant Cancer Cell Lines
In Vivo Antitumor Efficacy in Xenograft Models
This compound has demonstrated significant antitumor efficacy in various human cancer xenograft models, confirming its preclinical potential.
In vivo studies have shown that this compound effectively inhibits tumor growth in BRAFV600-mutant xenograft models. Specifically, it exhibited strong antitumor activity in the BRAFV600-mutant Colo-205 colon cancer model and the BRAFV600-mutant SK-MEL-28 melanoma model mdpi.comamericanelements.com.
The antitumor activity was observed to be dose-dependent. When administered orally twice daily at dose levels ranging from 30 to 60 mg/kg (mpk), this compound significantly inhibited the growth of both Colo-205 and SK-MEL-28 xenografts mdpi.comamericanelements.com. A dose of 30 mpk led to significant tumor growth inhibition, while the higher dose of 60 mpk resulted in tumor regressions mdpi.comamericanelements.com.
The in vivo efficacy is further supported by pharmacodynamic data, as treatment of Colo-205 colon cancer xenografts with this compound at 30–60 mpk led to a significant inhibition of pERK in tumor tissues, detectable as early as one hour after a single dose americanelements.com. Across a panel of human xenograft models, treatment with this compound at 60 mpk twice daily resulted in at least 50% tumor growth inhibition or regression in 83% of the models evaluated americanelements.com.
While specific detailed xenograft data for individual RAS-mutant models for this compound are not as extensively reported in the provided snippets as for BRAF-mutant models, the compound's broad in vitro activity against RAS-mutant cancer cell lines americanelements.com suggests its potential in vivo efficacy. This compound (MK-8353) has shown preliminary antitumor efficacy in patients with BRAF or RAS-mutated metastatic melanoma and colorectal cancers guidetopharmacology.org. Furthermore, its predecessor, SCH772984, a dual-mechanism ERK inhibitor with comparable selectivity and potency, demonstrated promising preclinical activity across various RAS-mutant human cancer xenografts americanelements.com. Given that this compound was developed to improve the pharmacokinetic profile while maintaining the efficacy of SCH772984 wikipedia.orgmdpi.comamericanelements.com, it is expected to exhibit similar in vivo antitumor activity in RAS-mutant xenograft models.
Correlation of ERK Inhibition with Tumor Growth Modulation
This compound functions as a highly potent and selective direct inhibitor of ERK1 and ERK2. Its mechanism of action is dual: it not only inhibits the intrinsic kinase activity of ERK1/2 but also induces a conformational change that prevents ERK1/2 phosphorylation by upstream kinases, such as MEK. mdpi.comguidetopharmacology.orgresearchgate.netnih.govCurrent time information in Los Angeles, CA, US. This dual mechanism contributes to its robust inhibitory effects on the MAPK pathway.
Table 2: ERK1/2 Kinase Inhibition (IC50 values) of this compound researchgate.netmdpi.comuni.luuni.luCurrent time information in Los Angeles, CA, US.jkchemical.com
| Kinase Target | Assay Type | IC50 (nM) |
| Activated ERK1 | IMAP kinase assay | 23.0 |
| Activated ERK2 | IMAP kinase assay | 8.8 |
| Nonactivated ERK2 | MEK1-ERK2 coupled assay | 0.5 |
The inhibition of ERK by this compound leads to a sustained suppression of downstream effectors of ERK1/2 signaling. In A2058 cells, complete suppression of phosphorylated ERK1 (pERK1) and pERK2, as well as reduced levels of ribosomal S6 kinase (pRSK) protein formation, was observed at concentrations as low as 30 nM. researchgate.netuni.luuni.luCurrent time information in Los Angeles, CA, US. This sustained inhibition of key signaling molecules correlates directly with decreased cell proliferation and increased apoptosis in sensitive cancer cell lines, underpinning the observed antitumor activity. mdpi.com
Comparative Preclinical Potency and Selectivity against Reference Compounds
This compound was developed as an orally bioavailable analogue of SCH772984, a preclinical tool compound. Preclinical studies have shown that this compound maintains similar potency and selectivity to SCH772984, while offering improved pharmacokinetic properties. mdpi.comguidetopharmacology.orgresearchgate.netnih.gov
In comparative analyses, this compound has demonstrated higher potency in cell-based assays compared to other ERK inhibitors currently in clinical development, such as ulixertinib (B1684335) (BVD-523) and CC-90003. mdpi.com
Table 3: Kinase Selectivity Profile of this compound researchgate.netmdpi.comuni.luuni.luCurrent time information in Los Angeles, CA, US.
| Kinase Panel Tested | Inhibition at 0.1 μM | Inhibition at 1.0 μM (>50%) |
| 227 human kinases | No kinases inhibited >35% | CLK2, FLT4, Aurora B (3 kinases) |
This high degree of selectivity across a broad panel of human kinases underscores that this compound primarily targets ERK1/2, minimizing off-target effects that could lead to toxicity or reduced efficacy. researchgate.netmdpi.comuni.luuni.luCurrent time information in Los Angeles, CA, US.
Modulation of Cellular Signaling Pathways by Sch900353
Impact on the RAS/RAF/MEK/ERK Signaling Cascade
The RAS/RAF/MEK/ERK signaling cascade is a fundamental pathway that integrates extracellular signals from cell surface receptors to regulate diverse cellular processes, including cell proliferation, differentiation, adhesion, migration, and survival nih.govcenmed.com. Aberrant activation of this pathway, often driven by mutations in RAS, RAF, or MEK, is implicated in a significant proportion of human cancers, ranging from 30% to 96% of all tumors researchgate.net.
SCH900353 effectively modulates this cascade by targeting ERK1/2, the downstream effector kinases. Research findings indicate that this compound leads to a concentration-dependent decrease in the levels of phosphorylated ERK1 (pERK1), phosphorylated ERK2 (pERK2), and ribosomal S6 kinase (pRSK) protein formation. Complete suppression of pERK1 and pERK2 has been observed at concentrations as low as 30 nM in A2058 cells citeab.comguidetopharmacology.org.
The inhibition of ERK1/2 by compounds like this compound holds particular significance in oncology, especially for cancers that have developed resistance to upstream BRAF and MEK inhibitors. Preclinical models have demonstrated that cell lines with acquired resistance to these upstream inhibitors often maintain sensitivity to ERK1/2 inhibition citeab.comresearchgate.net. The dual-mechanism of action of this compound, which not only inhibits catalytic activity but also prevents ERK1/2 phosphorylation, contributes to more durable pathway inhibition and enhanced suppression of ERK1/2-dependent gene expression compared to catalytic-only ERK inhibitors citeab.com.
Feedback Regulation Mechanisms in Response to ERK Inhibition
The RAS/RAF/MEK/ERK pathway is subject to intricate feedback regulation mechanisms that can influence the efficacy of targeted therapies. Inhibition of ERK can disrupt these negative feedback loops within the MAPK cascade, potentially leading to pathway reactivation researchgate.net.
Key feedback mechanisms include:
Direct Phosphorylation and Inhibition: ERK can directly phosphorylate and inhibit upstream components of the pathway, such as Raf, Sos, and certain receptor tyrosine kinases guidetopharmacology.org.
MEK1/2 Regulation: ERK signaling can differentially regulate the levels of MEK1/2 guidetopharmacology.org.
Induction of Negative Regulators: ERK phosphorylates transcription factors that induce the expression of negative regulators of the ERK pathway, such as dual-specificity phosphatases (DUSP5/6) and Sprouty (SPRY) proteins guidetopharmacology.org.
Reactivation of the ERK pathway is a frequently observed mechanism of acquired resistance to BRAF inhibitors in melanoma, often occurring through the suppression of these negative feedback regulation mechanisms guidetopharmacology.org. Understanding these feedback loops is crucial for designing combination therapies that can overcome or prevent resistance.
Crosstalk with Other Oncogenic Pathways
The efficacy of targeting the RAS/RAF/MEK/ERK pathway can be influenced by its extensive crosstalk with other oncogenic signaling networks, which can serve as compensatory mechanisms in cancer cells.
Interaction with PI3K/AKT Signaling
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is another critical pathway frequently activated in various human cancers, including melanoma uni.lumims.com. Its constitutive activation often results from increased expression of receptor tyrosine kinase (RTK) ligands or mutations in genes within the PI3K/AKT/PTEN/mTOR pathway mims.com. Activation of PI3K/AKT signaling promotes key cellular processes such as proliferation, survival, motility, and angiogenesis uni.lu.
Resistance to monotherapies targeting the MAPK pathway, such as BRAF or MEK inhibitors, commonly arises through the reactivation of downstream signaling or the activation of alternative pathways, notably the PI3K/AKT/mTOR axis researchgate.netresearchgate.net. Preclinical studies have demonstrated that combining ERK inhibitors, including this compound, with PI3K inhibitors can yield synergistic antiproliferative activity researchgate.net. Furthermore, dual inhibition of the ERK and PI3K/mTOR pathways has shown to be effective in melanoma cell models that have developed acquired resistance to BRAF inhibitors, inducing apoptosis more effectively than MEK/PI3K/mTOR inhibitor combinations researchgate.net. This highlights the importance of co-targeting these interconnected pathways to overcome compensatory signaling and enhance therapeutic outcomes.
Interplay with the Hippo/YAP Signaling Pathway
The Hippo/Yes-associated protein (YAP) signaling pathway is a crucial regulator of organ size and plays a significant role in cancer development, with YAP often found at elevated levels in numerous human cancers probes-drugs.org. Research indicates a direct interplay between ERK and the Hippo/YAP pathway.
Studies in human non-small cell lung cancer (NSCLC) cells have shown that inhibition of ERK1/2 can down-regulate the Hippo/YAP signaling pathway probes-drugs.org. Specifically, ERK1/2 inhibition has been observed to reduce the expression of downstream Hippo target genes, such as connective tissue growth factor (CTGF), Gli2, and baculoviral IAP repeat containing 5 (BIRC5), and to decrease the stability of the YAP protein probes-drugs.org. This suggests that blocking the Hippo pathway through ERK1/2 inhibition could represent a promising therapeutic strategy in cancer treatment probes-drugs.org. Epidermal growth factor (EGF) signaling, which can activate ERK, has also been shown to dissociate the Hippo core complex, leading to YAP dephosphorylation, nuclear accumulation, and subsequent CTGF transcriptional activation probes-drugs.org.
Modulation of Notch Signaling
Notch signaling is an evolutionarily conserved pathway that is frequently deregulated in various cancers, including melanoma. Its activation contributes to increased tumor cell proliferation and enhanced tumor survival. Furthermore, Notch signaling has been implicated in promoting chemo-resistance in cancer cells.
There is evidence of crosstalk between Notch signaling and the MAPK and PI3K/AKT pathways. Overexpression of Notch can activate both the PI3K/AKT and MAPK pathways, suggesting the existence of a feedback regulatory loop that warrants further characterization in melanoma. Importantly, studies have demonstrated that targeting Notch signaling can enhance the efficacy of ERK inhibitors in BRAF-V600E melanoma, indicating a potential synergistic therapeutic approach. In cervical carcinogenesis, Notch signaling has also been shown to play a significant role by activating the PI3K/AKT pathway and upregulating C-MYC.
Influence on Key Cellular Processes in Cancer Models
This compound exerts a profound influence on several key cellular processes critical for cancer progression, as demonstrated in various preclinical cancer models.
Cell Proliferation: this compound effectively inhibits the in vitro proliferation of a range of BRAFV600-mutant and RAS-mutant cancer cell lines guidetopharmacology.org. This aligns with the understanding that the RAS/RAF/MEK/ERK cascade plays a crucial role in regulating cell proliferation cenmed.com.
Antitumor Efficacy in Vivo: In vivo studies have shown that this compound displays significant antitumor efficacy. It has demonstrated activity against BRAFV600 mutant Colo-205 colon cancer models and SK-MEL-28 melanoma models mdpi.comguidetopharmacology.org. The antitumor activity of this compound (MK-8353) has been observed across various human cancer xenograft models citeab.com.
Overcoming Drug Resistance: A significant advantage of ERK inhibitors like this compound is their effectiveness against cancer cell lines that have developed resistance to upstream B-Raf and MEK1/2 inhibitor therapies citeab.comciteab.com. This highlights ERK as a promising target for overcoming acquired drug resistance mechanisms.
Regulation of Cellular Processes: Beyond proliferation, the ERK pathway, and consequently its inhibition by this compound, influences a broader spectrum of cellular processes vital for cancer. These include cell migration, invasion, metastasis, and resistance to chemotherapy. ERK inhibition has emerged as a viable clinical strategy to abrogate signaling through the ERK pathway, even in scenarios where MEK and Raf inhibitor treatments fail to induce tumor regression due to resistance mechanisms guidetopharmacology.org.
Regulation of Cell Proliferation and Survival
This compound exerts its influence on cellular processes by preventing ERK-dependent tumor cell proliferation and survival cancer.gov. The MAPK/ERK pathway is often upregulated in various tumor cell types, playing a crucial role in their proliferation and survival cancer.gov. By inhibiting ERK1/2, this compound disrupts these pro-survival and proliferative signals.
Detailed research findings have demonstrated this compound's ability to inhibit cell proliferation in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for inhibiting cell proliferation in specific cell lines are presented in Table 1 selleckchem.com.
Table 1: this compound (MK-8353) Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 for Cell Proliferation (nM) selleckchem.com |
| A2058 | Melanoma | 371 |
| HT-29 | Colorectal Cancer | 51 |
| Colo-205 | Colon Cancer | 23 |
In preclinical studies, this compound (MK-8353) has shown significant antitumor activity in various human cancer xenograft models researchgate.netnih.gov. For instance, treatment of BRAFV600E-mutant Colo-205 colon cancer xenografts and SK-MEL-28 melanoma cells with MK-8353 resulted in substantial inhibition of phosphorylated ERK (pERK) and led to significant tumor growth inhibition or regression nih.gov. In BRAFV600-mutant melanoma cell lines that had developed resistance to other MAPK pathway inhibitors, pharmacological inhibition of ERK1/2 by this compound was found to be more potent than MEK inhibition in suppressing MAPK activity and promoting cell death nih.gov. These findings highlight this compound's effectiveness in regulating cell proliferation and survival, particularly in contexts where the ERK pathway is aberrantly activated.
Effects on Cell Migration and Invasion
The ERK cascade is a critical signaling pathway involved in various cellular functions, including cell migration and adhesion frontiersin.org. The MAPK pathway, and specifically the ERK subfamily of proteins, plays a significant role in tumor progression by influencing processes such as cell migration and invasion nih.gov. These processes are crucial for metastasis, where cancer cells spread from a primary tumor to surrounding tissues and distant organs ous-research.no.
As a potent inhibitor of ERK1/2, this compound's modulation of the ERK pathway is expected to impact cell migration and invasion. While specific quantitative data on this compound's direct effects on cell migration and invasion are not explicitly detailed in the provided search results, the established role of ERK in promoting these processes implies that its inhibition by this compound would counteract such cellular behaviors frontiersin.orgnih.govnih.gov. By disrupting the ERK-mediated signaling networks that drive increased cell migration and invasion in tumor cells, this compound is positioned to interfere with the metastatic potential associated with aberrant ERK pathway activation nih.govplos.org.
Induction of Cellular Differentiation
Cellular differentiation is a fundamental biological process by which a less specialized cell becomes a more specialized cell type. The MAPK/ERK pathway plays a crucial role in regulating this process cancer.govfrontiersin.org. ERK1/2 proteins, upon activation, can translocate into the nucleus and activate various effectors, including transcriptional factors, kinases, and phosphatases, to promote cell differentiation . Furthermore, ERK1/2 activities are essential for facilitating terminal differentiation and maintaining cellular identity nih.gov.
Interestingly, studies suggest that the inhibition of the MEK/ERK pathway can lead to increased differentiation in certain cell types, such as glioma cells oup.com. This indicates that by inhibiting ERK, this compound could potentially induce cellular differentiation. For instance, active ERK is known to suppress the stability of FoxO3a, a transcription factor involved in differentiation, leading to a decrease in differentiation and an increase in self-renewal and tumorigenicity oup.com. Therefore, by inhibiting ERK, this compound would likely promote the activity of FoxO3a, thereby potentially fostering cellular differentiation oup.com. Other differentiation-controlling substrates of ERK include IL4, PDE4, AML1, and Neurofilament oup.com. The ability of this compound to modulate the ERK pathway suggests its potential to influence cellular differentiation by altering the phosphorylation status and activity of these key substrates.
Mechanisms of Drug Resistance and Strategies for Overcoming Them in Preclinical Settings
Preclinical Combination Strategies
Rationale for Combination Therapy with MEK Inhibitors
The combination of ERK inhibitors with MEK inhibitors presents a compelling strategy to enhance anti-tumor efficacy and circumvent resistance mechanisms. MEK inhibitors act upstream of ERK in the MAPK pathway, and their combination with ERK inhibitors aims to achieve a more complete and sustained blockade of the pathway. Preclinical investigations have explored the combination of ERK inhibitors, including SCH900353 (MK-8353), with MEK inhibitors like selumetinib (B1684332) wikipedia.orgnih.gov. The rationale is that by simultaneously targeting both MEK and ERK, the pathway's ability to reactivate at the ERK level, a common resistance mechanism to MEK inhibitors alone, can be mitigated wikipedia.orgmrc.ac.ukamericanelements.comwikipedia.orgnih.gov. For instance, SCH772984, the preclinical analog of this compound, demonstrated significantly greater potency when administered concurrently with the BRAF inhibitor vemurafenib (B611658) in various melanoma cell lines, compared to either agent alone mrc.ac.uk. This synergistic effect underscores the potential of such combinations to induce more profound and durable anti-tumor responses.
Table 1: Preclinical Efficacy of this compound (MK-8353) and its Analog SCH772984
| Compound | Target | IC50 (activated ERK1/2) | IC50 (nonactivated ERK2) | Effect on pERK/pRSK | Preclinical Antitumor Activity (Cell Lines/Models) | Reference |
| This compound | ERK1/2 | 23.0 nM / 8.8 nM | 0.5 nM | Decreases | BRAFV600-mutant, RAS-mutant cancer cell lines; BRAFV600 mutant Colo-205 colon cancer; SK-MEL-28 melanoma models uni.luprobes-drugs.org | uni.luprobes-drugs.org |
| SCH772984 | ERK1/2 | 4 nM / 1 nM | Not specified | Sustained inhibition | Melanoma and colorectal cancer cell lines with secondary resistance to BRAF/MEK inhibitors mrc.ac.uk | mrc.ac.uk |
Synergistic Effects with PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is another crucial signaling cascade frequently activated in various cancers, contributing to cell growth, survival, and resistance to therapy nih.govnih.gov. Given the frequent co-activation and crosstalk between the MAPK and PI3K/mTOR pathways, combination therapies targeting both pathways are a rational approach to overcome drug resistance and enhance therapeutic efficacy nih.govnih.govnih.gov. Preclinical models have shown that combining PI3K inhibitors with ERK inhibitors can lead to synergistic antiproliferative activity harvard.edu. While specific detailed data for this compound in direct combination with PI3K/mTOR inhibitors were not extensively detailed in the provided search results, this compound (MK-8353) is recognized as one of the ERK inhibitors for which this synergistic antiproliferative activity with PI3K inhibitors has been observed in preclinical settings harvard.edu. This suggests that targeting both the MAPK and PI3K/mTOR pathways, with this compound inhibiting ERK, could provide a more comprehensive blockade of pro-survival and proliferative signals, thereby overcoming compensatory pathway activation that often leads to resistance.
Combination with Notch Antagonists to Enhance Efficacy
The Notch signaling pathway is frequently deregulated in numerous cancers, including melanoma, where it promotes tumor cell proliferation and survival, leading to poor patient outcomes. Research indicates that concurrent loss of PTEN and activation of the Notch pathway is associated with a suboptimal response to ERK inhibitors like SCH772984, the preclinical analog of this compound. This observation provides a strong rationale for exploring combination strategies involving ERK inhibitors and Notch antagonists. Studies have demonstrated that co-inhibition of Notch and ERK significantly decreases cell viability in BRAF-V600E melanomas. Specifically, blocking Notch signaling with a gamma secretase inhibitor potentiated SCH772984-mediated tumor cell killing in three-dimensional (3D) spheroid assays and in a xenograft model of melanoma. These findings highlight the potential of combining this compound with Notch antagonists to maximize the efficacy of MAPK inhibition in melanoma and potentially overcome resistance mechanisms driven by Notch pathway activation.
Preclinical Pharmacological Characterization of Sch900353
Pharmacokinetic Profile in Animal Models
The in vivo pharmacokinetic and metabolism of SCH900353 (MK-8353) have been extensively evaluated across various preclinical species, including male CD1 mice, Sprague Dawley (SD) rats, guinea pigs, beagle dogs, and cynomolgus monkeys selleckchem.com.
Oral Bioavailability across Species (e.g., mice, rats, dogs)
This compound demonstrates acceptable oral bioavailability in several preclinical species. In mice, rats, and dogs, the oral bioavailability ranged from 23% to 80%. However, it exhibited low oral bioavailability in monkeys, at approximately 2% selleckchem.com. The high permeability observed in Caco-2 cells (135 nm/sec) suggests that human intestinal absorption and permeability should also be high selleckchem.com.
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) |
| Mice | 23-80 selleckchem.com |
| Rats | 23-80 selleckchem.com |
| Dogs | 23-80 selleckchem.com |
| Monkeys | 2 selleckchem.com |
Clearance and Half-Life Determination in Preclinical Species
Following intravenous administration, this compound showed moderate clearance in all species except monkeys. The half-life (t½) ranged from 1.3 to 2.8 hours, and the mean residence time (MRT) ranged from 1.5 to 4.0 hours selleckchem.com.
Table 2: Clearance and Half-Life of this compound in Preclinical Species (IV Administration)
| Parameter | Range (excluding monkeys) |
| Half-Life (t½) | 1.3-2.8 hours selleckchem.com |
| Mean Residence Time (MRT) | 1.5-4.0 hours selleckchem.com |
Volume of Distribution
The steady-state volume of distribution (Vdss) for this compound varied among preclinical species. In mice, dogs, and monkeys, the Vdss was in the range of 0.9-3.3 L/kg. In rats, a lower Vdss of 0.1 L/kg was observed selleckchem.com.
Table 3: Steady-State Volume of Distribution (Vdss) of this compound
| Species | Volume of Distribution (L/kg) |
| Mice | 0.9-3.3 selleckchem.com |
| Dogs | 0.9-3.3 selleckchem.com |
| Monkeys | 0.9-3.3 selleckchem.com |
| Rats | 0.1 selleckchem.com |
Structure-Activity Relationships (SAR) and Design Principles
Development from Preclinical Tool Compound SCH772984
This compound (MK-8353) was developed as a clinical analogue of the preclinical tool compound SCH772984 nih.gov. SCH772984 is a unique ERK1/2 inhibitor known for its dual mechanism of action, inhibiting both catalytic activity and preventing ERK1/2 phosphorylation nih.govguidetopharmacology.org. It demonstrated potent and selective inhibition of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively nih.gov. Preclinical studies showed SCH772984's efficacy in inhibiting cell proliferation in BRAF and RAS mutant cancers and its activity in models of acquired resistance to BRAF and MEK inhibitors nih.govresearchgate.net. However, a significant limitation of SCH772984 was its poor pharmacokinetic properties, particularly its poor exposure levels after oral or intraperitoneal administration in vivo guidetopharmacology.org. This deficiency necessitated the development of a compound with improved pharmacokinetic characteristics for clinical translation nih.govresearchgate.net.
Modifications for Improved Pharmacokinetic Properties in Research Models
To overcome the poor pharmacokinetic profile of SCH772984, Merck developed this compound (MK-8353) through careful structure-based drug design researchgate.net. The key modification involved the insertion of a 3(S)-thiomethyl substitution on the pyrrolidine (B122466) core of the indazole-pyrrolidine derivative researchgate.net. This specific chemical modification was crucial in retarding amide metabolism, which was a significant factor contributing to the poor pharmacokinetic properties of earlier compounds like SCH772984 (also referred to as compound 8 or 5 in some contexts) researchgate.net. This structural alteration led to substantially improved oral bioavailability across multiple species for this compound, while maintaining its potent ERK1/2 inhibitory activity in the low nanomolar range and avoiding cross-inhibition of MEK1/2 nih.govresearchgate.net.
Pharmacodynamic Endpoints in Preclinical Models
The preclinical pharmacological characterization of this compound has extensively focused on its pharmacodynamic effects, particularly the suppression of key downstream signaling proteins within the MAPK pathway. Its potency against ERK1/2 has been well-established through in vitro and in vivo studies.
In vitro studies have demonstrated that this compound is a potent inhibitor of activated ERK1 and ERK2, exhibiting IC50 values of 23.0 nM and 8.8 nM, respectively researchgate.netmdpi.com. Furthermore, it suppresses nonactivated ERK2 with an IC50 of 0.5 nM, highlighting its broad inhibitory capacity within the ERK pathway researchgate.net.
| Target | IC50 (nM) |
| ERK1 | 23.0 |
| ERK2 | 8.8 |
| Nonactivated ERK2 | 0.5 |
Suppression of pERK and pRSK in Tumor and Tissue Samples
A critical pharmacodynamic endpoint evaluated for this compound is its ability to suppress the phosphorylation of ERK (pERK) and ribosomal S6 kinase (pRSK), a downstream effector of ERK1/2.
In vitro findings: In A2058 human BRAFV600E-mutant melanoma cells, this compound demonstrated a dose-proportional decrease in the phosphorylated-activated forms of ERK1 (pERK1), ERK2 (pERK2), and pRSK proteins researchgate.netmdpi.comnih.gov. Complete suppression of pERK1 and pERK2 was observed at a concentration of 30 nM this compound in these cells researchgate.netmdpi.com. This indicates a potent and direct impact on the targeted pathway at the cellular level.
In vivo findings: Preclinical studies utilizing human xenograft models, such as the BRAFV600 mutant Colo-205 colon cancer and SK-MEL-28 melanoma models, have provided crucial insights into the in vivo pharmacodynamics of this compound researchgate.netmdpi.com. Oral administration of this compound at doses ranging between 30 and 60 mg/kg resulted in dose-proportional tumor growth inhibition or regression mdpi.com. Importantly, twice-daily dosing was found to be necessary to induce sustained, dose-proportional suppression of pERK in tumor tissue mdpi.com.
Research findings also established a correlation between pERK suppression in tumor tissue and matched skin samples from Colo-205 human colon cancer xenografts mdpi.com. This correlation was evident as early as 2–4 hours after a single dose of this compound mdpi.com. Quantitative pharmacology and pharmacometrics modeling of mouse preclinical data suggested that greater than 65% suppression of mean pERK protein expression in skin biopsies from tumor-bearing nude mice was likely to correlate with greater than 95% suppression of pERK in tumor samples, which is considered indicative of meaningful clinical activity mdpi.com. This highlights the potential of using pERK suppression in surrogate tissues like skin biopsies as a pharmacodynamic biomarker for this compound activity in vivo mdpi.com.
| Endpoint | Model/Context | Key Finding |
| pERK1/2 suppression | A2058 cells (in vitro) | Complete suppression at 30 nM researchgate.netmdpi.com |
| pRSK suppression | A2058 cells (in vitro) | Decreased levels observed researchgate.netmdpi.com |
| pERK suppression | Colo-205 xenografts (in vivo) | Dose-proportional suppression, correlated with skin biopsies mdpi.com |
| pERK suppression | Skin biopsies (in vivo, mouse models) | >65% suppression correlated with >95% tumor pERK suppression mdpi.com |
Advanced Research Methodologies Utilized in Sch900353 Studies
In Vitro Assay Systems
In vitro assays provide controlled environments to assess the direct effects of SCH900353 on molecular targets and cellular processes.
Kinase activity assays are fundamental for quantifying the inhibitory potency and selectivity of this compound against its target kinases. The compound has been shown to inhibit both activated and nonactivated forms of ERK.
IMAP Kinase Assay: This assay was utilized to determine the inhibitory concentrations (IC50) of this compound against activated ERK1 and ERK2. The reported IC50 values were 23.0 nM for activated ERK1 and 8.8 nM for activated ERK2. selleckchem.comadooq.comfishersci.comnih.govchemietek.commedchemexpress.com
MEK1-ERK2-Coupled Assay: For nonactivated ERK2, a MEK1-ERK2-coupled assay was employed, revealing an even lower IC50 of 0.5 nM. selleckchem.comadooq.comfishersci.comnih.govchemietek.com
Table 1: this compound Kinase Inhibition Data
| Kinase Target | Assay Method | IC50 (nM) |
| Activated ERK1 | IMAP Kinase Assay | 23.0 |
| Activated ERK2 | IMAP Kinase Assay | 8.8 |
| Nonactivated ERK2 | MEK1-ERK2-Coupled Assay | 0.5 |
Furthermore, this compound demonstrated significant selectivity across a broad panel of human kinases. In a panel of 227 human kinases, no additional kinase was inhibited by more than 35% at a concentration of 0.1 µM. Only three kinases—CLK2, FLT4, and Aurora B—showed more than 50% inhibition at a higher concentration of 1.0 µM, highlighting the compound's specificity for ERK1/2. selleckchem.comnih.govchemietek.commedchemexpress.comguidetopharmacology.org
Cell proliferation and viability assays are critical for evaluating the antiproliferative effects of this compound on cancer cells. These assays measure the ability of cells to grow and survive in the presence of the compound.
This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, half-maximal effective concentration (EC50) values for inhibiting cell proliferation were determined using assays such as the CellTiterGlo Viability Assay. selleckchem.comnih.gov
Table 2: this compound Cell Proliferation Inhibition Data
| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation |
| A2058 | Melanoma | 371 |
| HT-29 | Colorectal | 51 |
| Colo-205 | Colorectal | 23 |
These assays are typically performed in a 96-well format, with cells treated for approximately three days, and EC50 values calculated to quantify the compound's potency in reducing cell viability. nih.govescholarship.orgcellbiolabs.com
Immunoblot analysis, commonly known as Western blot, is a widely used technique to assess changes in protein phosphorylation levels, which serve as crucial pharmacodynamic markers. selleckchem.comnih.govchemietek.comlicorbio.comprotocols.ioexpertcytometry.com
Studies with this compound have utilized immunoblotting to demonstrate its effect on the phosphorylation of ERK1, ERK2, and ribosomal S6 kinase (RSK). It was observed that this compound caused a dose-proportional decrease in the phosphorylated-activated forms of ERK1 (pERK1), ERK2 (pERK2), and pRSK proteins. Complete suppression of pERK1 and pERK2 was achieved at a concentration of 30 nM this compound in A2058 cells. nih.govchemietek.com This method involves subjecting whole cell lysates to immunoblot analysis to detect the specific phosphorylated proteins. selleckchem.comnih.gov For accurate quantification, phospho-specific antibodies are often used in conjunction with pan-specific antibodies that recognize the total protein, allowing for normalization and correction for variations in protein loading. licorbio.comprotocols.io
Cell Proliferation and Viability Assays
In Vivo Model Systems
In vivo models are essential for evaluating the systemic efficacy, pharmacodynamics, and anti-tumor activity of this compound within a living organism, providing insights into its potential as a therapeutic agent.
Xenograft models, involving the transplantation of human cancer cells into immunodeficient mice, are frequently used in preclinical oncology research.
Orthotopic Xenograft Models: These models involve implanting cancer cells directly into the organ or tissue of origin, which more accurately mimics the native tumor microenvironment, including stromal cell components, and can better replicate the metastatic behavior of human tumors. herabiolabs.commdpi.comnih.govamegroups.org While more technically challenging, orthotopic models offer a more physiologically relevant context for evaluating drug efficacy. herabiolabs.com this compound has shown anti-tumor activity in various human cancer xenograft models. guidetopharmacology.orgresearchgate.net
Genetically Engineered Mouse Models (GEMMs) are powerful tools that allow for the study of specific genetic alterations and their roles in cancer initiation and progression within an immune-competent host. mdpi.comcsic.es
GEMMs are particularly valuable for investigating the complex interactions between tumor cells and the microenvironment, including immune cells, which are crucial for understanding gliomagenesis and other cancer types. mdpi.com These models have been instrumental in elucidating the role of the Ras-MAPK pathway in various cancers. For instance, GEMMs have been used to investigate the activation of the MAPK pathway in prostate cancer in response to PI3K pathway inhibition. Furthermore, murine cells derived from a genetically engineered mouse model of melanoma with mutant BRAF-V600E and PTEN deletion demonstrated sensitivity to ERK inhibitors, highlighting the utility of these models in evaluating targeted therapies for MAPK pathway-driven cancers. oncotarget.com
Subcutaneous and Orthotopic Xenograft Models
Molecular and Cellular Techniques
Molecular and cellular techniques provide the foundational insights into how this compound interacts with biological systems at a fundamental level. These methods range from verifying the authenticity of cellular models to detailed analyses of gene and protein expression patterns.
In research involving cell lines, particularly in oncology studies of compounds like this compound, the authenticity and purity of cell lines are paramount for generating reliable and reproducible data. Short Tandem Repeat (STR) DNA analysis serves as the gold standard for human cell line authentication researchgate.netresearchgate.netnih.govimrpress.com.
This technique involves the amplification of specific polymorphic STR loci within the human genome using polymerase chain reaction (PCR). The number of repeating units at these loci varies significantly among individuals, creating a unique genetic "fingerprint" for each cell line . The resulting STR profiles are then analyzed, typically using capillary electrophoresis, and compared against established databases, such as those maintained by the American Type Culture Collection (ATCC), to confirm the identity of the cell line and detect any potential cross-contamination researchgate.netresearchgate.net.
The rigorous application of STR DNA analysis ensures that the observed biological effects of this compound are attributable to its interaction with the intended cellular model, thereby validating the experimental foundation of such studies researchgate.netresearchgate.netimrpress.com. While specific data tables detailing STR profiles for cell lines used in this compound studies are not typically presented in general summaries, the use of authenticated cell lines is an implicit and critical prerequisite for all robust preclinical research involving this compound.
To fully understand the cellular impact of this compound as an ERK1/2 inhibitor, researchers employ sophisticated techniques to profile changes at the gene and protein levels, thereby elucidating the affected molecular pathways.
Gene Expression Profiling
Gene expression profiling involves the simultaneous measurement of the activity of thousands of genes within a cell, providing a global snapshot of cellular function and how cells respond to specific treatments elifesciences.orgthermofisher.comresearchgate.net. Given that ERK1/2, the primary target of this compound, plays a crucial role in regulating gene transcription, gene expression profiling is invaluable for understanding the downstream effects of ERK inhibition doi.orgnih.gov.
In studies involving ERK inhibitors like this compound (MK-8353), gene expression profiling can reveal alterations in the expression of genes involved in cell cycle regulation, differentiation, and survival doi.orgnih.gov. For instance, ERK inhibition can lead to changes in the expression of cell cycle-related genes such as cyclin D1 and p27KIP1, as well as transcription factors like Fos, Myc, and JunD nih.govnih.gov. The dual-mechanism of action of this compound, which involves inhibiting both ERK catalytic activity and its phosphorylation by MEK, is hypothesized to lead to a more complete suppression of ERK-dependent gene expression researchgate.net. While specific comprehensive gene expression datasets directly linked to this compound were not detailed in the provided search results, such analyses are fundamental to identifying the full spectrum of transcriptional changes induced by the compound and understanding its broader impact on cellular networks. For example, similar ERK inhibitors have been studied using gene expression profiles to identify drug targets and understand inflammatory responses in other diseases like rheumatoid arthritis frontiersin.org.
Proteomic Analysis
Proteomic analysis focuses on the large-scale study of proteins, including their identification, quantification, and post-translational modifications, providing direct insights into cellular mechanisms and pathway activation acs.orgumaryland.edunih.govnih.gov. For an ERK1/2 inhibitor like this compound, proteomic approaches, particularly phosphoproteomics, are critical for assessing target engagement and downstream pathway modulation.
A key finding from studies on this compound (MK-8353) is its ability to decrease the levels of phosphorylated ERK1/2 (pERK1/2) and phosphorylated ribosomal S6 kinase (pRSK) Current time information in Aurangabad Division, IN.researchgate.netnih.govselleckchem.com. This direct evidence of protein dephosphorylation confirms the compound's inhibitory effect on the MAPK pathway. These changes are typically assessed using techniques such as Western blot analysis on whole cell lysates nih.govselleckchem.com.
The following table illustrates representative proteomic findings related to this compound's impact on key phosphorylation targets:
| Target Protein | Phosphorylation Status after this compound Treatment | Concentration (nM) | Cell Line | Method of Analysis | Citation |
| pERK1/2 | Decreased, complete suppression | 30 | A2058 | Western blot | nih.govselleckchem.com |
| pRSK | Decreased | 30 | A2058 | Western blot | nih.govselleckchem.com |
Note: Data represents observed effects in A2058 melanoma cells after 24 hours of treatment selleckchem.com.
Beyond specific phosphorylation events, proteomic analyses can also be utilized to identify broader adaptive changes in protein expression in response to ERK inhibition, including those related to drug resistance mechanisms umaryland.eduembopress.org. Clinical trials involving MK-8353 (this compound) have also incorporated proteomic analyses of tumor and blood samples to identify protein biomarkers that may correlate with treatment response, utilizing platforms such as immunoassays for pERK detection and liquid chromatography/mass spectrometry clinicaltrials.gov. This highlights the ongoing utility of proteomics in understanding the full biological impact of this compound.
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidation of Novel Resistance Mechanisms to ERK Inhibition
A significant area of preclinical investigation involves understanding and overcoming resistance mechanisms to ERK inhibition. Reactivation of the ERK pathway is a well-documented mechanism of acquired resistance to upstream MAPK inhibitors, such as BRAF and MEK inhibitors, and can also emerge against ERK inhibitors themselves nih.govnih.govoncotarget.comimrpress.com.
Preclinical studies have identified several mechanisms contributing to resistance to MAPK pathway inhibitors, which are relevant for ERK inhibitors like SCH900353:
Target Protein Mutations: Secondary mutations within RAF, MEK, or ERK proteins can reduce inhibitor binding affinity or activity, allowing the pathway to bypass the blockade nih.govimrpress.com.
Feedback Loop Disruptions: ERK inhibition can disrupt negative feedback loops within the MAPK cascade, leading to the upregulation of receptor tyrosine kinases (RTKs) and increased RAS activity, which subsequently reactivates the pathway nih.govimrpress.com.
Genetic Alterations: Specific genetic alterations, including RAS mutations, BRAF amplifications, and constitutive BRAF dimerizing variants, can increase signaling output from upstream components, thereby bypassing the inhibitory effects of ERK inhibitors nih.govimrpress.com.
Pathway Crosstalk: Crosstalk with other signaling pathways, such as PI3K, mTOR, and NFκβ, can attenuate the response to ERK inhibitors oncotarget.com. For instance, preclinical models of melanoma have shown that concurrent loss of PTEN and activation of the Notch pathway are associated with poor response to ERK inhibition oncotarget.com.
Novel Resistance Pathways: Emerging research indicates novel resistance mechanisms, such as increased levels of SIRT7 in hepatocellular carcinoma (HCC), which stabilize DDX3X protein and activate the NLRP3 inflammasome, leading to IL-1β signaling and subsequent ERK1/2 phosphorylation, contributing to resistance against RAF/MEK/ERK inhibitors imrpress.com. Further investigation into such non-canonical pathways is crucial for developing strategies to re-sensitize resistant cells.
Identification of Predictive Biomarkers for Response and Resistance in Preclinical Models
Identifying predictive biomarkers is critical for selecting responsive patient populations and guiding effective treatment strategies in preclinical development oncotarget.com. Preclinical research focuses on discovering molecular markers that correlate with sensitivity or resistance to this compound.
Key areas for biomarker identification include:
Pathway Activation Markers: Levels of phosphorylated ERK (pERK) are a direct pharmacodynamic marker of ERK pathway inhibition. Preclinical data suggest that a substantial suppression of pERK in tumor samples, correlating with levels observed in skin biopsies from tumor-bearing mice, could indicate meaningful antitumor activity nih.gov.
Genomic Alterations: While BRAF and RAS mutations are known drivers of sensitivity to ERK inhibitors researchgate.netguidetopharmacology.orgmdpi.com, further research is needed to identify other genomic alterations that predict response or resistance.
Compensatory Pathway Activation: Preclinical studies have shown that differential activation of the PI3K and Notch pathways can distinguish between responder and non-responder melanoma cell lines to ERK inhibitors oncotarget.com. Biomarkers related to the activation status or genetic alterations within these compensatory pathways (e.g., PTEN loss, Notch pathway components) could serve as predictive markers oncotarget.com.
Apoptosis and Cell Cycle Regulators: Loss of pro-apoptotic proteins like BIM or cell cycle regulators like Rb has been associated with attenuated responses to BRAF inhibitors in preclinical settings, suggesting their potential relevance as biomarkers for ERK inhibition oncotarget.com.
Transcriptomic and Proteomic Signatures: High-throughput analyses (e.g., RNA sequencing, proteomics) in preclinical models can identify novel gene expression or protein profiles that predict response or resistance to this compound, offering insights into underlying biological mechanisms oncotarget.com.
Exploration of Novel Combination Partners for Enhanced Antitumor Effects
Given that single-agent therapies often face challenges of acquired resistance, preclinical exploration of this compound in combination with other agents is a vital research direction to achieve more profound and durable antitumor effects oncotarget.comdoi.org.
Promising combination strategies being investigated in preclinical models include:
Other MAPK Pathway Inhibitors: Combining this compound with upstream MAPK inhibitors, such as MEK inhibitors (e.g., trametinib) or BRAF inhibitors (e.g., vemurafenib), has shown synergistic activity in preclinical melanoma cell lines nih.gov. This strategy aims to achieve more complete and sustained MAPK pathway suppression and overcome resistance mechanisms that involve pathway reactivation nih.govdoi.org.
PI3K/AKT/mTOR Pathway Inhibitors: Preclinical data suggest that BRAF inhibition can induce PI3K/AKT activation, and inhibitors of the PI3K/mTOR pathway can enhance the anti-melanoma activity of BRAF and MEK inhibitors in vivo oncotarget.com. Therefore, combining this compound with PI3K/AKT/mTOR pathway inhibitors could be a strategy to counteract compensatory pathway activation and improve efficacy nih.gov.
Notch Pathway Inhibitors: Preclinical studies have demonstrated that co-inhibition of Notch and ERK significantly decreases viability in BRAF-V600E melanomas, highlighting Notch as a potential combination partner for ERK inhibitors oncotarget.com.
Immunotherapy: While not explicitly detailed for this compound in the provided snippets, the general trend in oncology preclinical research involves exploring combinations with immunotherapeutic agents, given the interplay between MAPK signaling and immune responses.
Other Targeted Agents: Investigation into combining this compound with inhibitors targeting other pathways implicated in cancer progression, such as those involved in cell cycle regulation, angiogenesis, or epigenetic modifications, remains an active area of preclinical research.
Investigation of this compound in other Preclinical Disease Models beyond Cancer
While this compound has been primarily investigated for its anticancer properties, its mechanism of action as an ERK1/2 inhibitor suggests potential utility in other preclinical disease models where the ERK pathway plays a critical role. The Ras-Raf-MEK-ERK signaling pathway is fundamental to numerous physiological and pathophysiological processes beyond oncogenesis, including cell proliferation, apoptosis, immune responses, nervous system function, and RNA synthesis researchgate.net.
Therefore, future preclinical research could explore the therapeutic potential of this compound in models of:
Neurological Diseases: Dysregulation of the ERK pathway is implicated in various neurological conditions doi.org.
Cardiac Diseases: ERK overexpression or overactivation has been linked to cardiac pathologies doi.org.
Inflammatory and Autoimmune Disorders: Given ERK's role in immune responses and inflammation, this compound could be investigated in preclinical models of inflammatory or autoimmune diseases where aberrant ERK signaling contributes to pathology.
Plexiform Neurofibromas: Preclinical work in mice suggests that ERK inhibition may be effective as a combination therapy for plexiform neurofibromas, indicating a potential non-cancerous application researchgate.net.
Such investigations would expand the understanding of ERK's role in diverse disease contexts and potentially uncover novel therapeutic applications for this compound.
Optimization of Preclinical Formulations for Enhanced Research Utility
The optimization of preclinical formulations for this compound is crucial for ensuring consistent and effective drug exposure in in vitro and in vivo research models, thereby improving the reliability and translatability of preclinical findings. This compound was developed with improved pharmacokinetics compared to its predecessor, exhibiting good oral bioavailability in mice, rats, and dogs, and high permeability in Caco-2 cells, suggesting good human intestinal absorption researchgate.netselleckchem.com. However, continued optimization is vital.
Future preclinical formulation efforts may focus on:
Addressing Solubility Challenges: Many new chemical entities face challenges with poor water solubility and low bioavailability evotec.com. Preclinical formulation strategies employ various techniques to overcome these issues, which could be applied to this compound if needed for specific research applications.
Advanced Delivery Systems: Exploring advanced delivery systems such as micronization, nanosuspensions, amorphous solid dispersions, emulsions, lyophilization, and liposomes can enhance solubility, stability, and targeted delivery in preclinical models evotec.com. These methods can improve drug distribution and efficacy in specific research settings.
In Silico Modeling: The integration of computational (in silico) modeling is increasingly used in preclinical formulation development. This approach can predict potential risks related to stability, solubility, and manufacturability early in the development process, guide the selection of excipients, and optimize processing conditions, thereby reducing experimental work, costs, and material constraints coriolis-pharma.comsamsungbiologics.com. This allows for a more efficient and data-driven approach to developing "phase-appropriate" formulations for preclinical studies evotec.comcoriolis-pharma.comsamsungbiologics.com.
Q & A
Q. What is the molecular mechanism of SCH900353 in inhibiting ERK1/2, and how does its selectivity compare to other ERK inhibitors?
Q. Which preclinical models are most relevant for studying this compound’s antitumor efficacy?
Use RAS/RAF-mutant cancer cell lines (e.g., BRAF<sup>V600E</sup> melanoma, KRAS-mutant colorectal cancer) due to ERK pathway dependency. In vivo, employ xenograft models with oral administration (10–30 mg/kg daily) to assess tumor regression and pharmacodynamic markers (e.g., p-RSK inhibition). Ensure controls include vehicle and MEK inhibitors (e.g., trametinib) to contextualize efficacy .
Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in experimental settings?
Key parameters include:
- Oral bioavailability : >50% in rodent models .
- Half-life : ~4–6 hours (rodents), necessitating BID dosing for sustained target inhibition .
- Brain penetration : Limited; use intracranial models cautiously . Quantify plasma and tumor drug levels via LC-MS/MS and correlate with ERK activity biomarkers (e.g., phospho-ERK ELISA).
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across different tumor models?
Contradictions often arise from tumor-specific feedback mechanisms (e.g., RTK rebound activation) or microenvironmental factors. Apply systems biology approaches:
Q. What experimental designs are optimal for assessing this compound’s impact on ERK dimerization and nuclear translocation?
- Dimerization : Use FRET-based assays with ERK1/2 fusion proteins (e.g., CFP/YFP-tagged ERK2).
- Nuclear translocation : Employ live-cell imaging with ERK-GFP constructs and quantify nuclear/cytosolic fluorescence ratios post-treatment . Include controls with dimer-disrupting agents (e.g., DEL-22379) to isolate this compound-specific effects .
Q. How should researchers design studies to evaluate this compound resistance mechanisms?
- In vitro : Generate resistant clones via chronic this compound exposure (IC90 for 6–8 weeks). Perform whole-exome sequencing to identify mutations (e.g., ERK2<sup>Q105R</sup>) .
- In vivo : Use patient-derived xenografts (PDXs) with longitudinal biopsies to track adaptive changes.
- Functional validation : Test resistance-conferring mutations in isogenic cell lines .
Q. What methodologies are recommended for analyzing this compound’s synergy with MEK or RAS pathway inhibitors?
Use combination index (CI) analysis via Chou-Talalay method:
- Dose-response matrices (e.g., this compound + MEK inhibitor).
- Assess synergy in 3D spheroid models to mimic in vivo complexity.
- Validate with reverse-phase protein array (RPPA) to map pathway crosstalk .
Data Analysis & Validation
Q. How can researchers ensure reproducibility in this compound studies?
- Standardize assays : Use ERK2<sup>T185/Y187</sup> phospho-specific antibodies across labs.
- Public datasets : Cross-reference with DepMap or GDSC for cell line responsiveness patterns.
- Blinded analysis : Assign independent teams for data collection vs. interpretation to reduce bias .
Q. What statistical approaches are critical for interpreting this compound’s dose-response heterogeneity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
